

A Technical Guide to 2-Iodo-4-isopropyl-1-methoxybenzene for Researchers

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Compound of Interest

Compound Name: 2-Iodo-4-isopropyl-1-methoxybenzene

Cat. No.: B14774452

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This technical guide provides an in-depth overview of **2-Iodo-4-isopropyl-1-methoxybenzene**, a substituted aromatic compound of interest to researchers in organic synthesis and drug development. This document details its physicochemical properties, commercial availability, and plausible synthetic routes based on established chemical principles.

Physicochemical Properties

2-Iodo-4-isopropyl-1-methoxybenzene is a halogenated aromatic ether. Its key computed properties are summarized below, providing essential data for experimental design and characterization.^[1]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ IO	PubChem[1]
Molecular Weight	276.11 g/mol	PubChem[1]
IUPAC Name	2-iodo-1-methoxy-4-propan-2-ylbenzene	PubChem[1]
CAS Number	1369897-14-2	PubChem[1]
XLogP3	3.7	PubChem[1]
Exact Mass	276.00111 Da	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Topological Polar Surface Area	9.2 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Commercial Suppliers

2-Iodo-4-isopropyl-1-methoxybenzene is available from various chemical suppliers catering to research and development needs. The following table lists some of the known commercial sources. Researchers are advised to contact the suppliers directly for the most current information on availability, purity, and pricing.

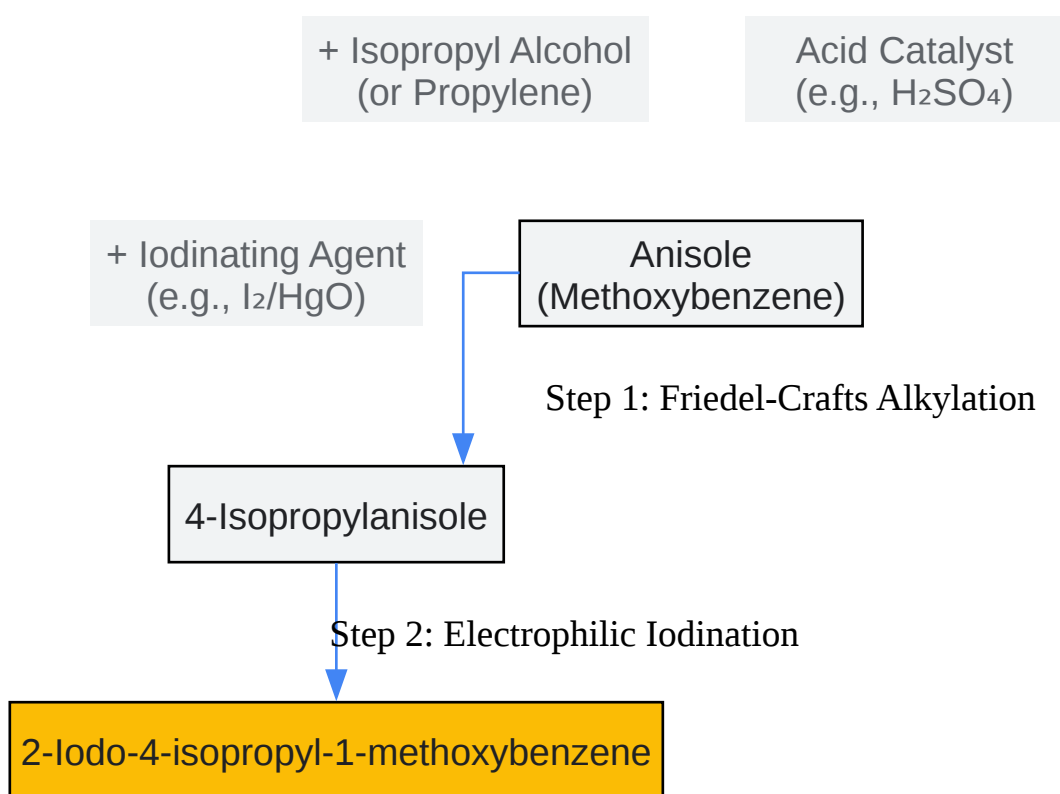
Supplier	Location	Notes
Chongqing Chemieliva Pharmaceutical Co., Ltd.	China	Listed as a supplier on ChemicalBook.[2]
Zhuhai Aobokai Biomedical Technology Co., Ltd.	China	Listed as a supplier on ChemicalBook.[2]

Synthetic Pathways

While a specific, detailed synthesis protocol for **2-Iodo-4-isopropyl-1-methoxybenzene** is not readily available in the reviewed literature, a logical and efficient two-step synthetic route can

be proposed. This pathway involves an initial Friedel-Crafts alkylation to introduce the isopropyl group, followed by a regioselective iodination of the resulting intermediate.

The proposed pathway begins with anisole (methoxybenzene). The methoxy group is an activating, ortho, para-directing group. The first step involves a Friedel-Crafts alkylation, which, due to steric hindrance, will predominantly add the isopropyl group at the para position. The resulting 4-isopropylanisole is then subjected to electrophilic iodination. The methoxy and isopropyl groups are both activating and will direct the incoming electrophile (iodine) to the ortho position relative to the strongly directing methoxy group.



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Proposed two-step synthesis of **2-Iodo-4-isopropyl-1-methoxybenzene**.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the proposed synthetic pathway. These protocols are based on established procedures for similar molecules.

Step 1: Friedel-Crafts Alkylation of Anisole

This procedure is adapted from general protocols for the Friedel-Crafts alkylation of activated aromatic rings using an alcohol as the alkylating agent and a strong acid as the catalyst.

Materials and Reagents:

- Anisole
- Isopropyl alcohol
- Concentrated sulfuric acid (H_2SO_4)
- Dichloromethane (or another suitable solvent)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole in a suitable solvent such as dichloromethane. Cool the flask in an ice bath.
- **Catalyst Addition:** Slowly add concentrated sulfuric acid to the stirred solution. Maintain the temperature below 10°C during the addition.
- **Alkylation:** Add isopropyl alcohol dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 15°C .
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, carefully pour the mixture into a beaker of cold water to quench the reaction. Transfer the mixture to a separatory funnel.

- **Neutralization:** Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
- **Extraction:** Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-isopropylanisole.
- **Purification:** The crude product can be purified by vacuum distillation.

Step 2: Electrophilic Iodination of 4-Isopropylanisole

This protocol is based on a classic method for the direct iodination of activated aromatic compounds like anisole, using iodine and mercuric oxide.

Materials and Reagents:

- 4-Isopropylanisole (from Step 1)
- Absolute ethanol
- Mercuric oxide (HgO)
- Iodine (I₂)
- Ether
- Potassium iodide (KI) solution

Procedure:

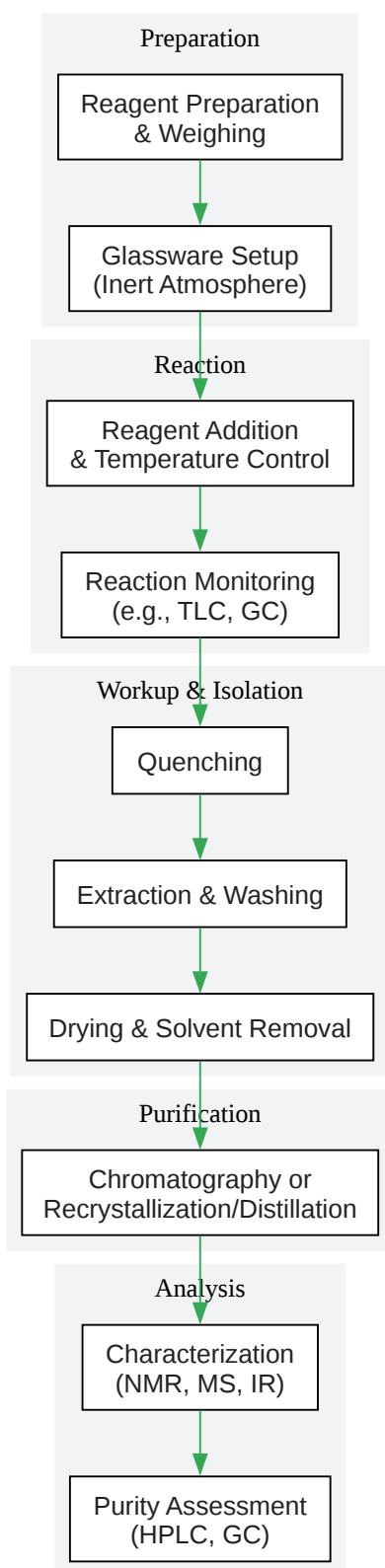
- **Reaction Setup:** Dissolve one molar equivalent of 4-isopropylanisole in approximately four times its weight of absolute ethanol in a flask suitable for mechanical shaking.
- **Addition of Reagents:** Add 0.75 molar equivalents of mercuric oxide to the solution. Subsequently, add slightly more than one molar equivalent of iodine in several portions.

Shake the mixture mechanically between each addition until the color of the iodine has nearly disappeared.

- **Reaction:** Continue to shake the entire mixture for approximately eight hours using a mechanical shaker.
- **Filtration:** Filter the undissolved mercury compounds and wash the solid residue with ethanol.
- **Solvent Removal:** Remove the ethanol from the filtrate by distillation.
- **Workup:** Dissolve the residual oil in ether and filter again if necessary. Wash the ether solution with a potassium iodide solution to remove any unreacted iodine.
- **Concentration:** Evaporate the ether to yield the crude product.
- **Purification:** The crude **2-Iodo-4-isopropyl-1-methoxybenzene** can be further purified by steam distillation, followed by crystallization from approximately 85% ethanol.^{[3][4]}

General Experimental Workflow

A typical workflow for a chemical synthesis experiment involves several key stages from reaction setup to final product analysis. This logical progression ensures safety, efficiency, and the successful isolation of the target compound.



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A generalized workflow for a typical organic synthesis experiment.

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